molecular formula C9H14O2 B14257183 (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid CAS No. 249766-02-7

(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B14257183
CAS No.: 249766-02-7
M. Wt: 154.21 g/mol
InChI Key: TWVXKMAAHORTPL-RQJHMYQMSA-N
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Description

(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative known for its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropane ring substituted with a prop-1-en-1-yl group and a carboxylic acid functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-3-(prop-1-en-1-yl)cyclopropane with a carboxylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high production rates and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropane ring or the prop-1-en-1-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclopropane ring provides structural rigidity. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives with different substituents, such as:

  • (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylate
  • (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-methanol

Uniqueness

What sets (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid apart is its specific combination of a cyclopropane ring with a prop-1-en-1-yl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

249766-02-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1R,3R)-2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-4-5-6-7(8(10)11)9(6,2)3/h4-7H,1-3H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

TWVXKMAAHORTPL-RQJHMYQMSA-N

Isomeric SMILES

CC=C[C@@H]1[C@H](C1(C)C)C(=O)O

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)O

Origin of Product

United States

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